(S)-3-Iodo-pyrrolidine hydrochloride
Description
(S)-3-Iodo-pyrrolidine hydrochloride (CAS: 1289585-34-7) is a chiral pyrrolidine derivative characterized by an iodine atom at the 3-position of the pyrrolidine ring and a hydrochloride salt. Its molecular formula is C₄H₉ClIN, with a molar mass of 233.48 g/mol . The compound exhibits a density of 1.89 g/cm³, a boiling point of 191°C, and a flash point of 69°C .
Properties
IUPAC Name |
(3S)-3-iodopyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOZJBZGOHJRBB-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1I.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Iodo-pyrrolidine hydrochloride typically involves the iodination of pyrrolidine derivatives. One common method is the reaction of (S)-pyrrolidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (S)-3-Iodo-pyrrolidine hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Iodo-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyrrolidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azido-pyrrolidine, thiocyanato-pyrrolidine, and methoxy-pyrrolidine.
Oxidation Reactions: Products include pyrrolidone derivatives.
Reduction Reactions: Products include hydrogenated pyrrolidine.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₄H₉ClIN
Molecular Weight : 189.48 g/mol
Structure : The compound features a pyrrolidine ring with an iodine atom at the third position, which contributes to its unique reactivity and biological properties.
Medicinal Chemistry
(S)-3-Iodo-pyrrolidine hydrochloride is explored for its potential in drug development. Its unique structural features allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.
- Antimicrobial Activity : Studies have shown that derivatives containing iodo groups exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 9 to 20 mm against strains like E. coli and Staphylococcus aureus .
- Cytotoxicity : Research indicates that this compound demonstrates promising cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics .
The compound's biological activities are attributed to its electrophilic character due to the iodine atom, which facilitates nucleophilic attacks on biomolecular targets.
- Anthelmintic Activity : Derivatives of (S)-3-Iodo-pyrrolidine have shown effectiveness against helminths, indicating potential use in treating parasitic infections .
Antimicrobial Studies
A study published in MDPI reported that hydrolyzed peptide conjugates containing iodo groups exhibited significant antimicrobial activity against various bacterial strains, suggesting that (S)-3-Iodo-pyrrolidine could serve as a lead compound for developing new antimicrobial agents .
Cytotoxicity Assessment
Research demonstrated that derivatives of pyrrolidine were synthesized and tested against various cancer cell lines. Those with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts, highlighting the importance of halogenation in improving therapeutic efficacy .
Mechanism of Action
The mechanism of action of (S)-3-Iodo-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Enantiomeric Counterpart: (R)-3-Iodo-pyrrolidine Hydrochloride
- CAS : 10-F088519 (discontinued)
- Key Differences :
- The (R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite optical activity.
- Biological activity may differ significantly due to chirality-dependent receptor interactions. For example, in drug design, one enantiomer may show higher target affinity or metabolic stability .
Fluorinated Analogs: (S)-3-Fluoropyrrolidine Hydrochloride
Hydroxylated Derivatives: (S)-3-Hydroxypyrrolidine Hydrochloride
Methyl-Substituted Analog: (S)-3-Methylpyrrolidine Hydrochloride
Methoxymethyl-Substituted Derivative: (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride
Structural and Functional Comparison Table
Biological Activity
(S)-3-Iodo-pyrrolidine hydrochloride is a chiral compound featuring a five-membered nitrogen-containing ring, which has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
(S)-3-Iodo-pyrrolidine hydrochloride is characterized by the presence of an iodine atom at the third position of the pyrrolidine ring. This structural feature enhances its reactivity and interaction with various biological targets, making it a significant candidate for drug development. The hydrochloride form improves solubility and stability, facilitating its use in biological applications.
Antimicrobial Activity
Research indicates that (S)-3-Iodo-pyrrolidine hydrochloride exhibits notable antimicrobial properties. A study evaluating various pyrrolidine derivatives found that compounds with halogen substituents, including iodine, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| (S)-3-Iodo-pyrrolidine HCl | Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 | |
| Sodium pyrrolidide | Various harmful bacteria | Not specified |
Antiparasitic Activity
(S)-3-Iodo-pyrrolidine hydrochloride has also been explored for its antiparasitic potential. It has been identified as a candidate for targeting pteridine reductase 1 (PTR1) in Trypanosoma brucei, a key enzyme involved in the survival of the parasite responsible for Human African Trypanosomiasis. In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit PTR1 effectively, leading to reduced viability of the parasite .
The biological activity of (S)-3-Iodo-pyrrolidine hydrochloride is attributed to its ability to interact with specific molecular targets through mechanisms such as:
- Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to enzymes and receptors.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens, thereby exerting its antimicrobial and antiparasitic effects.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including (S)-3-Iodo-pyrrolidine hydrochloride. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts. The study concluded that the presence of iodine significantly contributes to the enhanced bioactivity of these compounds .
Evaluation Against Trypanosomiasis
In another research effort focused on antiparasitic drugs, (S)-3-Iodo-pyrrolidine hydrochloride was tested against Trypanosoma brucei. The findings suggested that this compound could serve as a lead structure for developing new treatments for trypanosomiasis due to its effective inhibition of PTR1 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
